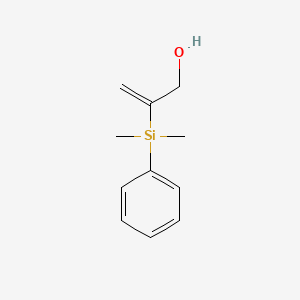
2-Propen-1-ol, 2-(dimethylphenylsilyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propen-1-ol, 2-(dimethylphenylsilyl)- is an organic compound that features a propen-1-ol backbone with a dimethylphenylsilyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-ol, 2-(dimethylphenylsilyl)- typically involves the reaction of allyl alcohol with dimethylphenylsilane under specific conditions. The reaction is often catalyzed by a transition metal catalyst such as palladium or platinum, which facilitates the formation of the desired product. The reaction conditions usually include a solvent like tetrahydrofuran (THF) and a temperature range of 50-100°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-Propen-1-ol, 2-(dimethylphenylsilyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into saturated alcohols.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (Cl₂, Br₂) or organometallic compounds.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Saturated alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Propen-1-ol, 2-(dimethylphenylsilyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Propen-1-ol, 2-(dimethylphenylsilyl)- involves its interaction with specific molecular targets and pathways. The silyl group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The molecular targets may include enzymes, receptors, and other biomolecules, leading to potential biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Propen-1-ol:
2-Propen-1-ol, 2-(trimethylsilyl)-: Similar structure but with a trimethylsilyl group instead of a dimethylphenylsilyl group.
2-Propen-1-ol, 2-(diphenylsilyl)-: Contains a diphenylsilyl group, leading to different chemical properties.
Uniqueness
2-Propen-1-ol, 2-(dimethylphenylsilyl)- is unique due to the presence of the dimethylphenylsilyl group, which imparts distinct chemical and physical properties
Properties
CAS No. |
101844-22-8 |
|---|---|
Molecular Formula |
C11H16OSi |
Molecular Weight |
192.33 g/mol |
IUPAC Name |
2-[dimethyl(phenyl)silyl]prop-2-en-1-ol |
InChI |
InChI=1S/C11H16OSi/c1-10(9-12)13(2,3)11-7-5-4-6-8-11/h4-8,12H,1,9H2,2-3H3 |
InChI Key |
SWBYBCVKYOZFQB-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C1=CC=CC=C1)C(=C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















